

Application Notes and Protocols for Ac-Orn-Phe-Arg-AMC

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Compound of Interest

Compound Name: *Ac-Orn-Phe-Arg-AMC*

Cat. No.: *B12386521*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the handling, storage, and use of the fluorogenic tryptase substrate, **Ac-Orn-Phe-Arg-AMC**. The protocols and data presented are intended to ensure the integrity of the substrate and facilitate accurate and reproducible experimental results.

Product Information

Product Name: **Ac-Orn-Phe-Arg-AMC** (Acetyl-Ornithyl-Phenylalanyl-Arginine-7-Amino-4-methylcoumarin)

Target Enzyme: Tryptase

Application: Fluorometric measurement of tryptase activity.

Mechanism of Action: Tryptase, a serine protease, cleaves the peptide sequence between Arginine (Arg) and 7-Amino-4-methylcoumarin (AMC). This cleavage releases the fluorophore AMC, which can be quantified by measuring the increase in fluorescence intensity.

Handling and Storage

Proper handling and storage of **Ac-Orn-Phe-Arg-AMC** are critical to maintain its stability and performance. The substrate is typically supplied as a lyophilized powder.

Parameter	Recommendation	Source(s)
Storage Temperature	Store at or below -20°C.	[1]
Physical Form	Lyophilized powder.	
Protection	Protect from light and moisture.	
Reconstitution	See Section 3 for detailed instructions.	
Long-term Storage of Stock Solutions	Store reconstituted stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.	

Reconstitution of **Ac-Orn-Phe-Arg-AMC**

To ensure accurate and consistent results, it is crucial to properly reconstitute the lyophilized **Ac-Orn-Phe-Arg-AMC**. Dimethyl sulfoxide (DMSO) is a common solvent for reconstituting peptide substrates.

Materials:

- **Ac-Orn-Phe-Arg-AMC** lyophilized powder
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes
- Calibrated micropipettes

Protocol:

- **Equilibration:** Allow the vial of lyophilized **Ac-Orn-Phe-Arg-AMC** to equilibrate to room temperature before opening to prevent condensation.
- **Centrifugation:** Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
- **Solvent Addition:** Carefully add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration. A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve the peptide in DMSO. For example, for 1 mg of peptide with a molecular weight of approximately 750 g/mol, add 133 μ L of DMSO.
- **Dissolution:** Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocol: Trypsase Activity Assay

This protocol provides a general method for measuring trypsin activity using **Ac-Orn-Phe-Arg-AMC** in a 96-well plate format suitable for fluorescence plate readers.

Materials:

- **Ac-Orn-Phe-Arg-AMC** stock solution (e.g., 10 mM in DMSO)
- Trypsin enzyme (human or recombinant)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: 360-380 nm, Emission: 440-460 nm)[1]

- Trypsase inhibitor (optional, for control experiments, e.g., aprotinin)

Protocol:

- Prepare Assay Buffer: Prepare a sufficient volume of Assay Buffer for all reactions.
- Prepare Substrate Working Solution: Dilute the **Ac-Orn-Phe-Arg-AMC** stock solution in Assay Buffer to the desired final concentration. A typical final concentration is in the range of 10-100 μ M. Prepare this solution fresh before each experiment.
- Prepare Enzyme Dilutions: Dilute the trypsin enzyme in Assay Buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically but should result in a linear rate of fluorescence increase over the desired time course.
- Set up Assay Plate:
 - Blank: Add Assay Buffer only.
 - Substrate Control (No Enzyme): Add the Substrate Working Solution.
 - Enzyme Control (No Substrate): Add the diluted trypsin enzyme and Assay Buffer.
 - Test Wells: Add the diluted trypsin enzyme.
 - Inhibitor Control (Optional): Pre-incubate the diluted trypsin enzyme with the inhibitor for a recommended time before adding the substrate.
- Initiate the Reaction: Add the Substrate Working Solution to all wells (except the Blank and Enzyme Control) to start the reaction. The final volume in each well should be consistent (e.g., 100 μ L).
- Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.
- Data Analysis:

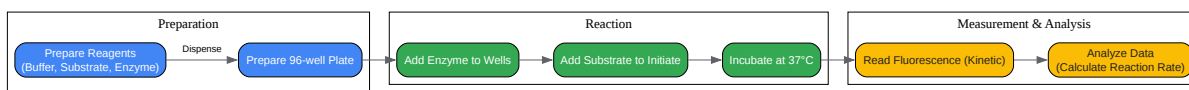
- Subtract the background fluorescence (from the Substrate Control wells) from the values of the test wells.
- Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
- The rate of substrate cleavage can be calculated using a standard curve of free AMC.

Component	Volume per well (μL)	Final Concentration
Assay Buffer	Variable (to make up final volume)	-
Tryptase Enzyme	20	Variable
Ac-Orn-Phe-Arg-AMC Working Solution	80	10-100 μM
Total Volume	100	

Visualizations

Enzymatic Reaction Workflow

The following diagram illustrates the workflow for the tryptase activity assay.

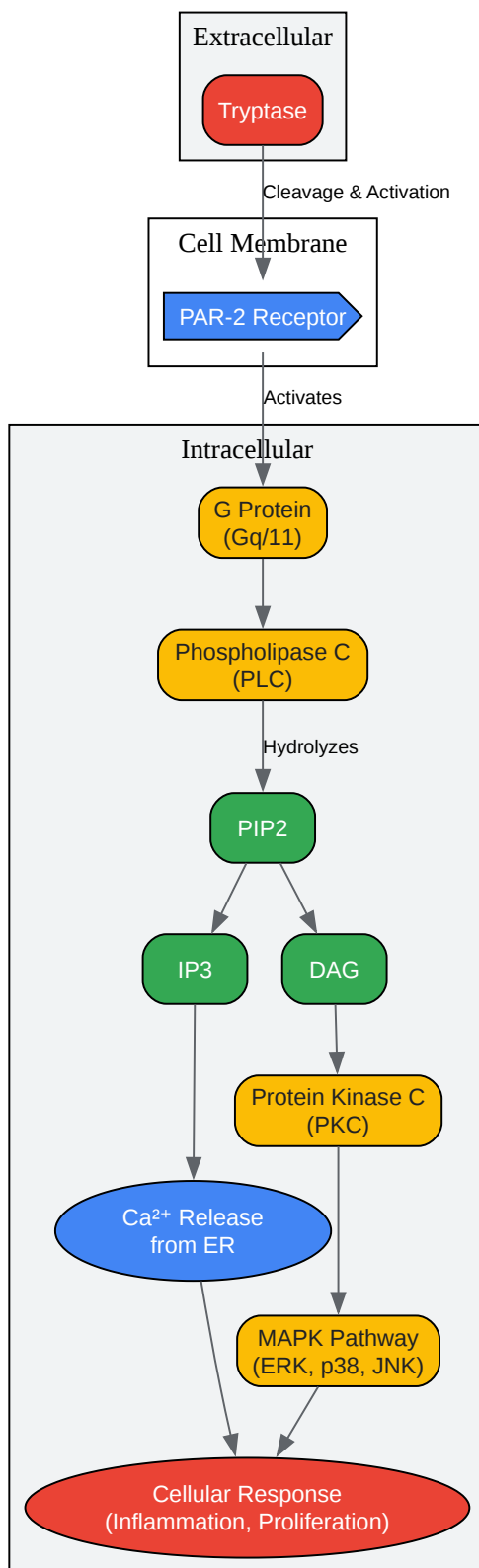


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Caption: Experimental workflow for the tryptase activity assay.

Tryptase Signaling Pathway

Tryptase released from mast cells can activate Protease-Activated Receptor 2 (PAR-2), initiating a signaling cascade that leads to various cellular responses.



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Caption: Tryptase-mediated activation of the PAR-2 signaling pathway.

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References

- 1. Ac-Orn-Phe-Arg-AMC (Tryptase Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]
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